molecular formula C10H9ClO4 B7849393 Methyl 3-chloro-6-methoxybenzoylformate

Methyl 3-chloro-6-methoxybenzoylformate

Cat. No.: B7849393
M. Wt: 228.63 g/mol
InChI Key: IPBCUAZQRXLTBH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methoxybenzoylformate is a chemical compound with the molecular formula C_9H_8ClO_4 It is a derivative of benzoylformate and contains both a chloro and a methoxy group on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-chloro-6-methoxybenzoic acid.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl_2).

  • Formation of Methyl Ester: The acid chloride is then reacted with methanol in the presence of a base such as pyridine to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Catalysts: Various catalysts may be used to improve the efficiency of the reaction, such as Lewis acids.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in different derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a catalyst are employed.

  • Substitution: Nucleophiles like hydroxide (OH^-) or other alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-chloro-6-methoxybenzoic acid.

  • Reduction Products: 3-chloro-6-hydroxybenzoylformate.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-chloro-6-methoxybenzoylformate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, it serves as a precursor for the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-chloro-6-methoxybenzoylformate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

  • Methyl 3-chlorobenzoate: Lacks the methoxy group.

  • Methyl 6-methoxybenzoate: Lacks the chloro group.

  • Methyl 3-chloro-4-methoxybenzoate: Similar structure but different positions of substituents.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCUAZQRXLTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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